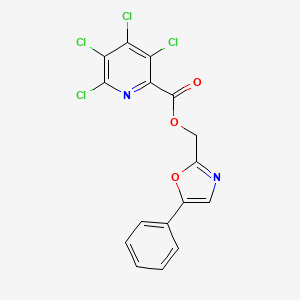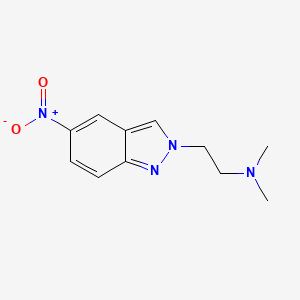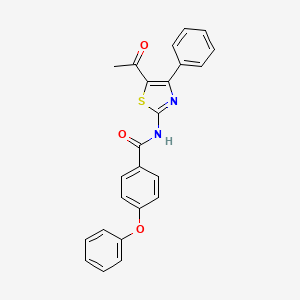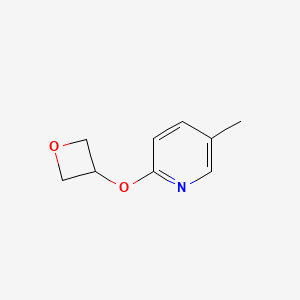
(5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate, also known as POMCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
(5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been explored as a scaffold for the development of new drugs with improved pharmacological properties. In materials science, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been studied for its potential use in organic electronics and optoelectronics.
作用机制
The mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in cell growth and proliferation. Studies have shown that (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate can inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate can inhibit tumor growth in animal models of cancer. (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
One advantage of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is its relatively simple synthesis method, which makes it an attractive scaffold for drug discovery and materials science research. Additionally, (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate has demonstrated promising anticancer activity in vitro and in vivo, which makes it a potential candidate for further preclinical and clinical studies. However, one limitation of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate. One area of interest is the development of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate-based drugs for the treatment of cancer and other diseases. Another area of interest is the exploration of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate as a scaffold for the development of new materials for use in organic electronics and optoelectronics. Additionally, further studies are needed to elucidate the mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate and to investigate its potential side effects and toxicity.
合成方法
The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate involves the reaction of 3,4,5,6-tetrachloropyridine-2-carboxylic acid with (5-phenyl-1,3-oxazol-2-yl)methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
属性
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4N2O3/c17-11-12(18)14(22-15(20)13(11)19)16(23)24-7-10-21-6-9(25-10)8-4-2-1-3-5-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGNEWWJOASJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-1,3-oxazol-2-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2738950.png)
![Ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2738951.png)

![N-(2,4-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2738953.png)
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2738958.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
methanone](/img/structure/B2738961.png)


![2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one](/img/structure/B2738968.png)


![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate](/img/structure/B2738971.png)
